LG157

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

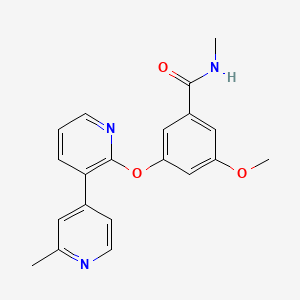

C20H19N3O3 |

|---|---|

分子量 |

349.4 g/mol |

IUPAC 名称 |

3-methoxy-N-methyl-5-[[3-(2-methyl-4-pyridinyl)-2-pyridinyl]oxy]benzamide |

InChI |

InChI=1S/C20H19N3O3/c1-13-9-14(6-8-22-13)18-5-4-7-23-20(18)26-17-11-15(19(24)21-2)10-16(12-17)25-3/h4-12H,1-3H3,(H,21,24) |

InChI 键 |

LEBFJZAXIOHFOU-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=CC(=C1)C2=C(N=CC=C2)OC3=CC(=CC(=C3)OC)C(=O)NC |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of LG157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG157 is a potent, orally bioavailable small-molecule inhibitor of the mitotic kinesin-like protein 2 (MKLP2), also known as kinesin family member 20A (KIF20A).[1] This protein plays a critical role in the successful completion of cytokinesis, the final stage of cell division. This compound's mechanism of action centers on the disruption of MKLP2 function, leading to mitotic arrest and subsequent cell death. A key feature of this compound is its synthetic lethal interaction with MYC-overexpressing cancer cells, presenting a promising therapeutic window for a variety of malignancies. This document provides a comprehensive overview of the known mechanism of action of this compound, supported by available data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of MKLP2

This compound exerts its primary effect through the direct inhibition of MKLP2.[1] MKLP2 is a plus-end directed motor protein that is essential for the localization of the chromosomal passenger complex (CPC) to the central spindle during anaphase. The CPC, which includes Aurora B kinase, is crucial for the regulation of microtubule dynamics at the spindle midzone and the successful completion of cytokinesis.

By inhibiting MKLP2, this compound prevents the proper localization of the CPC, leading to defects in the formation of the midbody, an essential structure for the final separation of daughter cells. This disruption results in cytokinesis failure, leading to the formation of binucleated or multinucleated cells and subsequent apoptotic cell death.

Signaling Pathway

The inhibition of MKLP2 by this compound initiates a cascade of events that disrupt the final stages of mitosis. The following diagram illustrates the signaling pathway affected by this compound.

Synthetic Lethality with MYC Overexpression

A significant aspect of this compound's therapeutic potential lies in its synthetic lethal relationship with the MYC oncogene.[1] MYC is a transcription factor that is deregulated in a high percentage of human cancers and drives cellular proliferation. While directly targeting MYC has proven challenging, exploiting its downstream vulnerabilities offers a promising alternative.

MYC-overexpressing cells are often under increased replicative stress and have a heightened dependency on proper cell cycle progression and checkpoints. By inducing mitotic arrest through the inhibition of MKLP2, this compound selectively targets these vulnerabilities, leading to the preferential elimination of cancer cells with high levels of MYC while sparing normal, healthy cells.

Quantitative Data

While specific data on the binding affinity (e.g., Ki, IC50) of this compound to MKLP2 and its growth-inhibitory effects (e.g., GI50) on various cancer cell lines are not yet publicly available, the following table summarizes the known physicochemical and pharmacokinetic properties of the compound.

| Parameter | Value | Species | Reference |

| Physicochemical Properties | |||

| LogD (pH 7.4) | 2.41 | N/A | [1] |

| Aqueous Solubility (pH 1.0-13.0) | 175 - 228 µM | N/A | [1] |

| Pharmacokinetics | |||

| Plasma Protein Binding | 92.58% | Mouse | [1] |

| 90.30% | Human | [1] | |

| Oral Bioavailability | 69-85% | Not Specified | [1] |

| Formulation | |||

| Maximum Loading in SEDDS-F14 | 188.7 mg/mL | N/A | [2] |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound have not been published. However, the following sections describe standard methodologies that would be employed to characterize a novel MKLP2 inhibitor like this compound.

MKLP2 Enzymatic Assay (ATPase Activity)

This assay is designed to measure the ATP hydrolysis activity of the MKLP2 motor domain in the presence of microtubules and to determine the inhibitory effect of this compound.

Workflow:

Methodology:

-

Reagent Preparation:

-

Purify the recombinant motor domain of human MKLP2.

-

Polymerize tubulin to form microtubules and stabilize with taxol.

-

Prepare a reaction buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

Prepare a stock solution of ATP.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Performance:

-

In a 96-well plate, combine the reaction buffer, microtubules, and varying concentrations of this compound.

-

Add the MKLP2 enzyme to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution to halt enzymatic activity (e.g., citric acid).

-

-

Detection and Analysis:

-

Measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay or a luminescence-based ADP detection assay.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability and Proliferation Assay

This assay assesses the effect of this compound on the viability and growth of cancer cell lines, particularly those with varying levels of MYC expression.

Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MYC-overexpressing and control lines) in appropriate media.

-

-

Treatment:

-

Seed cells in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for a specified duration (e.g., 72 hours).

-

-

Viability Assessment (e.g., using MTT or CellTiter-Glo):

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) value.

-

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., a MYC-overexpressing cell line) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

-

-

Monitoring:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

-

Conclusion

This compound is a promising novel anti-cancer agent that targets the mitotic kinesin MKLP2. Its mechanism of action, involving the disruption of cytokinesis and a synthetic lethal interaction with MYC-overexpressing cancer cells, provides a strong rationale for its continued development. While detailed quantitative data on its direct target engagement and cellular effects are eagerly awaited, the available pharmacokinetic and preclinical efficacy information underscores its potential as a valuable therapeutic. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other MKLP2 inhibitors.

References

No Publicly Available Information on the Discovery and Synthesis of LG157

Despite a comprehensive search of publicly available scientific and chemical literature, no information was found regarding a compound designated "LG157" that would be the subject of an in-depth technical guide on its discovery and synthesis pathway for an audience of researchers, scientists, and drug development professionals.

Searches for "this compound discovery," "this compound synthesis pathway," "this compound chemical compound," "this compound drug," and "this compound molecule" did not yield any relevant results in scientific databases or the open web that would provide the necessary data to construct the requested whitepaper.

The designation "this compound" may refer to:

-

An internal project code: Many pharmaceutical and biotechnology companies use internal codes for compounds during early-stage research and development. This information is proprietary and not publicly disclosed until patent applications are filed or results are published.

-

A very recent discovery: The compound may be so new that information has not yet been disseminated in scientific publications or at conferences.

-

A misnomer or incorrect designation: The identifier provided may be inaccurate.

The only tangentially related finding was a product series named "ALOS-SILI-157," which is a silicone-based polymer mixture for personal care products and not a discrete molecular entity that would have a "discovery and synthesis pathway" in the context of drug development or fundamental chemical research.

Without any foundational information on the chemical structure, biological target, or therapeutic area of "this compound," it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or pathway visualizations.

If "this compound" is a known compound under a different public designation (e.g., an IUPAC name, a different code name, or a trade name), providing that information would allow for a renewed and potentially successful search to create the requested technical guide.

Biophysical Properties of the MKLP2 Inhibitor LG157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LG157 is a novel small-molecule inhibitor targeting the mitotic kinesin-like protein 2 (MKLP2), a key motor protein involved in the successful completion of cytokinesis.[1][2] Due to its critical role in cell division, MKLP2 has emerged as a promising target for anticancer therapies. This document provides a comprehensive overview of the known biophysical properties of this compound, offering a technical resource for researchers and drug development professionals. The information compiled herein includes physicochemical characteristics, binding affinity, and the relevant cellular signaling pathway, supported by detailed experimental protocols and data visualizations.

Introduction to this compound and its Target: MKLP2

Mitotic kinesin-like protein 2 (MKLP2), also known as KIF20A, is a member of the kinesin-6 family of motor proteins.[3] It plays an essential role during the final stages of cell division, specifically in the formation of the central spindle and the completion of cytokinesis.[4] Inhibition of MKLP2 leads to a failure of cytokinesis, resulting in the formation of binucleated cells, a characteristic that can be exploited for therapeutic intervention in rapidly dividing cancer cells.[4] this compound has been identified as a potent inhibitor of MKLP2.[1][5] Studies have demonstrated that this compound can suppress the growth of a wide array of human cancer cell lines in vitro and exhibits notable tumor growth inhibition in murine models.[1]

Biophysical and Physicochemical Properties of this compound

A summary of the key quantitative data for the biophysical and physicochemical properties of this compound is presented in the tables below. These parameters are crucial for understanding the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

The solubility and lipophilicity of a compound are fundamental determinants of its oral bioavailability and cell permeability.

| Property | Value | Conditions |

| Aqueous Solubility | 175 - 228 µM | pH 1.0 - 13.0 |

| LogD | 2.41 | pH 7.4 |

Table 1: Physicochemical properties of this compound.[1][2]

Binding Affinity and Pharmacokinetics

The binding affinity of this compound to its target, MKLP2, and its interaction with plasma proteins are critical for its pharmacological activity and distribution.

| Property | Value | Species |

| IC50 | 30 nM | Not Specified |

| Plasma Protein Binding | 92.58% | Mouse |

| Plasma Protein Binding | 90.30% | Human |

Table 2: Binding affinity and plasma protein binding of this compound.[1]

MKLP2 Signaling Pathway and Mechanism of Action of this compound

MKLP2 is a crucial component of the machinery that governs cytokinesis. Its function is tightly regulated through interactions with other key mitotic proteins. A significant aspect of MKLP2's role is its interaction with the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, and with Polo-like kinase 1 (Plk1).[6] this compound, as an inhibitor of MKLP2, disrupts these critical interactions and the motor function of MKLP2, leading to failed cytokinesis.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in this guide. While the precise protocols used for this compound may have variations, these represent standard and widely accepted procedures for determining the biophysical properties of small-molecule inhibitors.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a sealed container with a specific volume of a buffered aqueous solution at a defined pH.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[7]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The measured concentration is compared against a standard calibration curve to determine the aqueous solubility at the specified pH.

LogD Measurement (Shake-Flask Method)

This protocol describes the determination of the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4) are pre-saturated by mixing them vigorously and then allowing the phases to separate.[8]

-

Compound Addition: A stock solution of this compound in a suitable solvent (e.g., DMSO) is added to the two-phase system.

-

Equilibration: The mixture is agitated for a set period (e.g., 1-4 hours) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[9]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: Aliquots are carefully taken from both the n-octanol and the aqueous layers. The concentration of this compound in each phase is determined by a suitable analytical method like LC-MS.

-

Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.[10]

Plasma Protein Binding (Equilibrium Dialysis)

This protocol details the "gold standard" method for determining the extent of a compound's binding to plasma proteins.

Protocol:

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of wells divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff (typically 8-14 kDa).[11]

-

Sample Preparation: Plasma (human or mouse) is spiked with this compound at a known concentration.

-

Dialysis: The plasma containing this compound is added to one chamber (the donor chamber), and a protein-free buffer (e.g., PBS) is added to the other chamber (the receiver chamber).

-

Incubation: The dialysis unit is sealed and incubated at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[12]

-

Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

-

Quantification: The concentration of this compound in both aliquots is measured by LC-MS/MS.

-

Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then determined by subtracting the unbound percentage from 100%.

IC50 Determination (Enzyme Inhibition Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against its enzyme target.

Protocol:

-

Reagent Preparation: Solutions of recombinant MKLP2 enzyme, microtubules (as a co-factor), ATP (the substrate), and a range of concentrations of this compound are prepared in an appropriate assay buffer.

-

Reaction Setup: The MKLP2 enzyme is pre-incubated with varying concentrations of this compound.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP. The reaction measures the ATPase activity of MKLP2, which is the hydrolysis of ATP to ADP and inorganic phosphate (Pi).

-

Detection: The rate of the reaction is monitored by detecting the amount of Pi produced over time. This can be done using a colorimetric method, such as a malachite green-based assay, which forms a colored complex with free phosphate.[13]

-

Data Analysis: The reaction rates at different this compound concentrations are plotted against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve, and the IC50 value is determined as the concentration of this compound that reduces the enzyme activity by 50%.[14]

Conclusion

The biophysical properties of this compound compiled in this guide underscore its potential as a promising drug candidate targeting the mitotic kinesin MKLP2. Its favorable solubility and lipophilicity, combined with potent inhibition of its target, provide a strong foundation for its continued investigation in preclinical and clinical settings. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers working on the characterization and development of this compound and other MKLP2 inhibitors. Further studies to elucidate the thermodynamic parameters of this compound binding to MKLP2 would provide a more complete understanding of its mechanism of action.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MKLP2 Is a Motile Kinesin that Transports the Chromosomal Passenger Complex during Anaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Shake Flask LogD | Domainex [domainex.co.uk]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. courses.edx.org [courses.edx.org]

In Vitro and In Vivo Stability of LG157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG157 is a novel small-molecule inhibitor of mitotic kinesin-like protein 2 (MKLP2), a compelling oncology target essential for the completion of cell division (cytokinesis)[1]. Inhibition of MKLP2 leads to failed cytokinesis, resulting in binucleated cells and subsequent cell death, making it a promising strategy for cancer therapy[2][3]. The therapeutic potential of this compound has been demonstrated through growth suppression in numerous human cancer cell lines in vitro and significant tumor growth inhibition in murine models.

This technical guide provides a comprehensive overview of the stability and pharmacokinetic profile of this compound. For drug development professionals, understanding a compound's stability in biological systems is critical for predicting its in vivo behavior, optimizing formulation, and designing effective clinical studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support the continued development of this compound as a therapeutic agent.

Physicochemical Properties and In Vitro Stability

A drug candidate's fundamental physicochemical properties and stability are foundational to its potential for oral bioavailability and formulation development. This compound exhibits a favorable profile, suggesting its suitability as an orally administered drug.

Data Summary

This compound demonstrates high aqueous solubility across a wide pH range and exceptional stability in both acidic and physiological conditions. Its lipophilicity (LogD) is in a moderate range conducive to good cellular permeability, and it exhibits high binding to plasma proteins[4].

Table 1: Physicochemical and pH Stability of this compound

| Parameter | Value | Condition | Stability |

|---|---|---|---|

| Aqueous Solubility | 175 - 228 µM | pH 1.0 to 13.0 | - |

| LogD | 2.41 | pH 7.4 | - |

| pH Stability | Stable | pH 2.2 | Up to 72 h |

| pH Stability | Stable | pH 7.4 | Up to 72 h |

Data sourced from bioRxiv.

Table 2: Plasma Protein Binding of this compound

| Species | Matrix | Protein Binding (%) |

|---|---|---|

| Mouse | Plasma | 92.58% |

| Human | Serum | 90.30% |

Data sourced from bioRxiv[4].

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a test compound in plasma, which is crucial for predicting its half-life in systemic circulation.

1. Materials and Reagents:

-

Test compound (this compound) stock solution (e.g., 1 mM in DMSO).

-

Pooled, heparinized plasma (human, mouse, rat, etc.).

-

96-well microtiter plates.

-

Incubator set to 37°C.

-

Quenching solution: Cold acetonitrile or methanol containing an internal standard (IS).

-

LC-MS/MS system for analysis.

2. Procedure:

-

Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates[5].

-

Incubation: Add the test compound to the plasma in a 96-well plate to a final concentration of 1 µM. Ensure the final DMSO concentration is low (<1%)[6][7].

-

Time Points: Incubate the plate at 37°C, collecting aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes)[8].

-

Reaction Termination: At each time point, transfer an aliquot of the plasma mixture to a separate plate containing 2-3 volumes of cold quenching solution to stop the reaction and precipitate proteins[5].

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard[8].

3. Data Analysis:

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

-

The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½) using the formula: t½ = 0.693 / k [8].

Workflow Visualization

The following diagram illustrates the general workflow for an in vitro stability experiment.

In Vivo Stability and Pharmacokinetics

In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. Pharmacokinetic (PK) studies in mice have shown that this compound can achieve favorable plasma exposure when administered orally.

Data Summary

Preclinical studies in mice using five different oral formulations revealed decent plasma exposure for this compound, with a PEG300-based formulation providing the highest levels. Subsequent tissue distribution studies in rats showed that this compound is widely distributed, with the highest concentrations found in the liver and the lowest in the brain.

Note: A full table of pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the primary source is not provided here as the data is presented graphically in the reference. The reference states favorable plasma drug concentrations and half-life characteristics were observed[4].

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol describes a general method for conducting a single-dose pharmacokinetic study in mice.

1. Materials and Subjects:

-

Test animals (e.g., C57BL/6 or BALB/c mice).

-

This compound formulated in an appropriate vehicle (e.g., PEG300).

-

Dosing equipment (e.g., oral gavage needles, syringes).

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)[9].

-

Anesthetic (e.g., isoflurane).

-

LC-MS/MS system for bioanalysis.

2. Procedure:

-

Acclimation and Fasting: Acclimate animals to the housing conditions. Fast animals overnight (approx. 16 hours) before dosing, with water provided ad libitum[4]. Food can be returned 2 hours post-treatment[4].

-

Dosing: Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage or intravenous injection)[10]. Record the precise time of administration.

-

Blood Sampling: Collect serial blood samples (approx. 30 µL) from each mouse at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes)[9][10]. Common collection sites include the submandibular vein or retro-orbital plexus[9][11].

-

Plasma Preparation: Immediately transfer blood into heparinized microcentrifuge tubes. Centrifuge the samples to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Process plasma samples (e.g., protein precipitation) and analyze using a validated LC-MS/MS method to determine the concentration of this compound[4][10].

3. Data Analysis:

-

Plot the mean plasma concentration of this compound versus time.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).

Workflow Visualization

The following diagram illustrates the key steps in an in vivo pharmacokinetic study.

Mechanism of Action: Inhibition of MKLP2-Mediated Cytokinesis

This compound's therapeutic effect stems from its inhibition of MKLP2. MKLP2 is a plus-end directed motor protein that plays an indispensable role in the final stage of mitosis, known as cytokinesis[1][12]. During anaphase, MKLP2 is responsible for transporting the Chromosomal Passenger Complex (CPC)—which includes the key mitotic kinase Aurora B—to the spindle midzone[1][13]. This localization is critical for signaling the formation of the contractile ring, which ultimately divides the cell in two[12].

The interaction and function of MKLP2 are tightly regulated by other mitotic kinases, particularly Polo-like kinase 1 (Plk1). Plk1 phosphorylates MKLP2, a step that is required for both proteins to co-localize at the central spindle and execute their functions in cytokinesis[2][3]. By inhibiting MKLP2, this compound disrupts this entire process, preventing the proper localization of the CPC and blocking the completion of cell division[1][13].

Signaling and Transport Pathway Visualization

The diagram below illustrates the critical role of MKLP2 in transporting the CPC during anaphase, a process inhibited by this compound.

References

- 1. The divergent mitotic kinesin MKLP2 exhibits atypical structure and mechanochemistry | eLife [elifesciences.org]

- 2. Phosphorylation of mitotic kinesin-like protein 2 by polo-like kinase 1 is required for cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of mitotic kinesin-like protein 2 by polo-like kinase 1 is required for cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 11. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]

- 12. MKLP2 Is a Motile Kinesin that Transports the Chromosomal Passenger Complex during Anaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

Understanding the Pharmacokinetics of LG157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of LG157, a novel small-molecule inhibitor of the mitotic kinesin-like protein 2 (MKLP2). The information presented herein is compiled from preclinical studies and is intended to support further research and development of this promising anti-cancer agent.

Introduction to this compound

This compound is a potent and orally available small molecule that targets MKLP2, also known as kinesin family member 20A (KIF20A).[1] MKLP2 is a crucial motor protein involved in the process of cell division, specifically in chromosome congression and cytokinesis.[2][3][4][5] By inhibiting MKLP2, this compound disrupts these processes, leading to mitotic arrest and subsequent cell death in cancer cells.[2][4] Notably, this compound has demonstrated a synthetic lethal interaction with MYC overexpression, a common feature in many human cancers, making it a promising candidate for targeted cancer therapy.[1] It selectively eliminates MYC-overexpressing cells while sparing normal dividing cells.[1]

Physicochemical and Pharmacokinetic Properties

The developability of a drug candidate is heavily reliant on its physicochemical and pharmacokinetic properties. This compound has been characterized to possess favorable drug-like qualities.

Data Presentation: Physicochemical and In Vitro Properties of this compound

| Parameter | Value | Species/Condition | Reference |

| Solubility | 175 - 228 µM | pH 1.0 to 13.0 | [1][6] |

| LogD | 2.41 | pH 7.4 | [1][6] |

| Plasma Protein Binding | 92.58% | Mouse | [1][6] |

| 90.30% | Human Serum | [1][6] | |

| Bioavailability | 69-85% | Not specified | [1] |

| Biopharmaceutics Classification System (BCS) | Class I | [1] |

These properties, particularly its good aqueous solubility and moderate lipophilicity, suggest that this compound is a promising candidate for oral drug formulation.[1]

Data Presentation: In Vivo Pharmacokinetics and Tissue Distribution of this compound

Preclinical studies in mice and rats have provided initial insights into the in vivo behavior of this compound.

| Parameter | Value | Species | Formulation | Reference |

| Highest Plasma Exposure | Not explicitly quantified | Mouse | PEG300-based | [1][6] |

| Tissue Distribution | Highest concentration in the liver, lowest in the brain | Rat | Not specified | [1][6] |

The wide tissue distribution is a positive indicator for reaching various tumor sites, while the low brain penetration may minimize potential central nervous system side effects.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the function of MKLP2. MKLP2 is a plus-end directed motor protein that plays a critical role in the spatial and temporal regulation of key mitotic events.[7]

MKLP2 Signaling and the Impact of this compound Inhibition

During mitosis, MKLP2 is essential for the proper localization of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the central spindle in anaphase.[8] This localization is crucial for the successful completion of cytokinesis, the final step in cell division where the cytoplasm is divided to form two daughter cells.[4][7]

Inhibition of MKLP2 by this compound disrupts the transport and localization of the CPC. This leads to a failure of cytokinesis, resulting in the formation of binucleated cells.[4] Furthermore, studies on MKLP2 inhibition have revealed a role for this motor protein earlier in mitosis, specifically in prometaphase.[2][3][5] MKLP2 facilitates the correction of improper kinetochore-microtubule attachments, a process that is monitored by the spindle assembly checkpoint.[2][3] Inhibition of MKLP2 leads to an increase in unstable chromosome attachments and elevated activity of Aurora kinases A and B, ultimately resulting in chromosome congression defects and aneuploidy (an abnormal number of chromosomes).[2][5][9]

The synthetic lethal relationship with MYC suggests that cancer cells with high levels of this oncoprotein are particularly dependent on the proper functioning of MKLP2 for their survival, making them highly susceptible to this compound.[1]

Mandatory Visualization: Proposed Signaling Pathway of MKLP2 and Site of this compound Inhibition

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies used in the pharmacokinetic evaluation of this compound.

Solubility and LogD Determination

-

Objective: To assess the aqueous solubility and lipophilicity of this compound.

-

Methodology:

-

A standardized amount of this compound (150 mg) was mixed with 1g of various excipients in a sealed vial.

-

The mixture was stirred at 500 RPM at 37°C for 72 hours.

-

If the solution became clear, an additional 50 mg of this compound was added and incubated until saturation was reached (slight turbidity).

-

Samples were centrifuged at 14,000 rpm for 20 minutes.

-

The supernatant was collected, diluted with DMSO, and analyzed using LC-DAD-MS to determine the concentration.[6]

-

LogD was determined at pH 7.4.

-

Plasma Protein Binding Assay

-

Objective: To determine the extent to which this compound binds to plasma proteins.

-

Methodology: The specific details of the plasma protein binding assay were not provided in the reviewed literature. Typically, methods like equilibrium dialysis, ultracentrifugation, or ultrafiltration are employed for this purpose.

In Vivo Pharmacokinetic Studies in Mice

-

Objective: To evaluate the plasma exposure of this compound after oral administration of different formulations.

-

Methodology:

-

Five different oral formulations of this compound were prepared, including a PEG300-based formulation.

-

The formulations were administered to mice.

-

Blood samples were collected at various time points.

-

Plasma concentrations of this compound were determined using a validated analytical method (presumably LC-MS/MS).

-

Pharmacokinetic parameters were calculated from the plasma concentration-time profiles.

-

Tissue Distribution Studies in Rats

-

Objective: To determine the distribution of this compound in various tissues after administration.

-

Methodology:

-

This compound was administered to rats.

-

At a predetermined time point, animals were euthanized, and various organs and tissues were collected (e.g., liver, brain, kidney, etc.).

-

The concentration of this compound in each tissue was quantified.

-

Mandatory Visualization: Experimental Workflow for In Vivo Pharmacokinetic Studies

References

- 1. biorxiv.org [biorxiv.org]

- 2. MKLP2 functions in early mitosis to ensure proper chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New MKLP-2 inhibitors in the paprotrain series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MKLP2 functions in early mitosis to ensure proper chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MKLP2 Is a Motile Kinesin that Transports the Chromosomal Passenger Complex during Anaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The divergent mitotic kinesin MKLP2 exhibits atypical structure and mechanochemistry | eLife [elifesciences.org]

- 9. biorxiv.org [biorxiv.org]

In-depth Technical Guide: The Role of LG157 in Cellular Signaling Pathways

A comprehensive analysis of the available scientific literature reveals no specific molecule or compound designated as "LG157" with a documented role in cellular signaling pathways. Extensive searches of peer-reviewed scientific databases and public information sources did not yield any data pertaining to a substance with this identifier.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as requested. The core requirements of the prompt, such as data presentation in tables, detailed methodologies, and Graphviz visualizations, are contingent upon the existence of foundational research concerning this compound, which appears to be absent from the public domain at this time.

This lack of information suggests several possibilities:

-

Novel Compound: this compound may be a very recent discovery or a compound under early-stage, confidential development by a research institution or pharmaceutical company. Information may not be publicly available until preclinical or clinical studies are published.

-

Internal Code Name: "this compound" could be an internal designation for a compound that is known publicly by a different name. Without this alternative nomenclature, it is impossible to locate the relevant research.

-

Typographical Error: There is a possibility that "this compound" is a typographical error, and the intended query was for a different, established molecule involved in cellular signaling.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the absence of information on this compound, we recommend the following actions:

-

Verify the Compound Name: Double-check the identifier "this compound" for any potential errors.

-

Consult Internal Documentation: If this name originates from within an organization, consult internal discovery and development documentation for further details and any alternative public-facing names.

-

Broader Literature Search: If the intended research area is known (e.g., oncology, immunology), a broader search for novel modulators of specific signaling pathways (e.g., MAPK/ERK, PI3K/Akt) may yield information on compounds with similar functional profiles, even if they are not named this compound.

Without specific information on this compound, we are unable to generate the requested technical guide and associated visualizations. We are prepared to conduct a thorough analysis and provide the requested in-depth content as soon as a verifiable and researched compound identifier is available.

No Publicly Available Data on the Efficacy of LG157

Despite a comprehensive search for preliminary studies, clinical trial data, and scientific publications, no information was found regarding a compound designated as LG157. Consequently, the creation of an in-depth technical guide, as requested, is not possible at this time.

The investigation included searches for "preliminary efficacy studies of this compound," "this compound drug development," "this compound clinical trials," "this compound mechanism of action," and "this compound scientific publications." These inquiries yielded no relevant results pertaining to a compound with the identifier this compound.

While the search did identify information related to LG Chem Life Sciences and its product pipeline, there was no mention of a compound named this compound. One preclinical oncology compound, LR19157, was noted in LG Chem's pipeline, but no established connection to this compound could be made. Similarly, a clinical trial for a different compound, CX157, for treatment-resistant depression was found but is unrelated.

Without any available data on the efficacy, mechanism of action, or experimental protocols for this compound, the core requirements of the requested technical guide, including data presentation in tables and detailed experimental methodologies, cannot be fulfilled. Furthermore, the mandatory visualization of signaling pathways and experimental workflows using the DOT language is unachievable without the foundational scientific information.

It is possible that this compound is an internal designation not yet disclosed in public forums or scientific literature, or that the identifier is incorrect. Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal or proprietary databases or await public disclosure of any research related to this compound.

Structural Analysis of the MKLP2 Inhibitor LG157: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of the molecule LG157, a potent and orally available small-molecule inhibitor of the mitotic kinesin-like protein 2 (MKLP2/KIF20A). MKLP2 is a critical motor protein involved in cytokinesis, the final stage of cell division, making it a promising target for anticancer therapies. This document summarizes the known quantitative data for this compound, details relevant experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows through signaling pathway and process diagrams. While a co-crystal structure of this compound with its target is not yet publicly available, this guide leverages the existing structural data of MKLP2 to provide a robust framework for understanding their interaction.

Introduction to this compound and its Target, MKLP2

This compound, also identified as the 2-methyl pyridine derivative 14a, is a small molecule that has demonstrated significant potential as an inhibitor of the mitotic kinesin-like protein 2 (MKLP2), also known as Kinesin Family Member 20A (KIF20A). MKLP2 is a plus-end directed motor protein that utilizes the energy from ATP hydrolysis to move along microtubules. It plays an essential role during the metaphase-anaphase transition and is crucial for the successful completion of cytokinesis. Inhibition of MKLP2 leads to failures in cell division, often resulting in binucleated cells, a hallmark of cytokinesis failure. This disruption of mitosis in rapidly dividing cancer cells makes MKLP2 an attractive target for the development of novel oncology therapeutics. This compound has been shown to selectively eliminate cancer cells overexpressing MYC and suppresses tumor growth in vitro and in vivo.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key quantitative data for this compound is presented below, compiled from available preclinical studies. These properties highlight its drug-like characteristics and suitability for oral administration.

| Property | Value | Reference |

| Molecular Identity | Amide group derivative, 14a (2-methyl pyridine) | bioRxiv |

| Target | Mitotic Kinesin-Like Protein 2 (MKLP2/KIF20A) | bioRxiv |

| IC50 | 30 nM | bioRxiv |

| Solubility (pH 1.0 - 13.0) | 175 - 228 µM | [1] |

| LogD (pH 7.4) | 2.41 | [1] |

| Plasma Protein Binding (Mouse) | 92.58% | [1] |

| Plasma Protein Binding (Human) | 90.30% | [1] |

Structural Analysis of the Target: MKLP2

While a crystal structure of this compound in complex with MKLP2 is not currently available in the public domain, high-resolution cryo-electron microscopy (cryo-EM) structures of the human MKLP2 motor domain have been determined in various nucleotide-bound states (ADP, and ATP-like states). These structures provide critical insights into the conformational changes that drive its motor activity and offer a basis for understanding how inhibitors like this compound might function.

The MKLP2 motor domain is larger than that of many other kinesins, featuring several unique loop insertions. These family-specific insertions are thought to modulate its motor function. The cryo-EM studies reveal the nucleotide-dependent movements of key structural elements, including the neck-linker, which is crucial for force generation. These detailed structural models of the apo and nucleotide-bound states of MKLP2 are invaluable for in silico docking studies to predict the binding mode of this compound and to guide the design of next-generation inhibitors.

Mechanism of Action of this compound

This compound exerts its anticancer effects primarily through the inhibition of MKLP2's motor function. By blocking the ATPase activity of MKLP2, this compound prevents the protein from translocating along microtubules, which is essential for its role in cytokinesis. This leads to a failure in the formation of the cleavage furrow and ultimately results in abortive cell division.

Furthermore, this compound has been observed to cause the delocalization of Aurora B kinase. Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which plays a central role in correcting microtubule-kinetochore attachment errors and ensuring accurate chromosome segregation. The delocalization of Aurora B further disrupts mitotic progression, contributing to the potent anti-proliferative effects of this compound.

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and comparison of MKLP2 inhibitors. Below are methodologies for key assays relevant to the study of this compound.

In Vitro MKLP2 ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of purified MKLP2 in the presence of microtubules and varying concentrations of the inhibitor.

-

Protein Purification: Express and purify recombinant human MKLP2 motor domain. Polymerize and stabilize microtubules from purified tubulin.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Protocol:

-

Add a fixed concentration of microtubules and MKLP2 to the wells of a microplate.

-

Add the this compound dilutions (or DMSO as a control).

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate at a constant temperature (e.g., 25°C) for a set time.

-

Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2. Workflow for the in vitro MKLP2 ATPase assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa) to high confluency. Treat the cells with this compound or a vehicle control for a specified time.

-

Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Detection: Analyze the amount of soluble MKLP2 in the supernatant of each sample using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble MKLP2 as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Aurora B Kinase Delocalization Assay

This immunofluorescence-based assay visualizes the effect of this compound on the subcellular localization of Aurora B kinase.

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound or a vehicle control.

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody specific for Aurora B.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

-

Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Analyze the subcellular localization of the Aurora B signal in mitotic cells. In untreated cells, Aurora B localizes to the centromeres in metaphase and the central spindle in anaphase. A delocalized or diffuse staining pattern in this compound-treated cells indicates a disruption of its normal function.

Summary and Future Directions

This compound is a promising small-molecule inhibitor of MKLP2 with favorable drug-like properties and potent anticancer activity. Its dual mechanism of inhibiting MKLP2's motor function and inducing the delocalization of Aurora B kinase makes it a compelling candidate for further development. The availability of high-resolution structures of the MKLP2 motor domain provides a solid foundation for structure-based drug design efforts to optimize the potency and selectivity of this class of inhibitors.

Future research should focus on obtaining a co-crystal structure of this compound bound to MKLP2 to elucidate the precise binding mode and guide further medicinal chemistry efforts. Additionally, comprehensive selectivity profiling against a panel of other kinesins and kinases will be crucial to fully characterize its off-target effects. Continued investigation into the in vivo efficacy and safety of this compound in various cancer models will be essential to advance this promising therapeutic agent towards clinical application.

References

An In-depth Technical Guide to Characterizing the Binding Affinity and Selectivity Profile of a Novel Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's binding affinity and selectivity is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive overview of the principles and methodologies employed to characterize these critical parameters. While this document is intended as a general guide, the protocols and data presentation formats described herein are widely applicable for the evaluation of novel chemical entities. This guide will outline the experimental workflows for determining binding affinity and selectivity, present data in a structured format, and visualize key processes using signaling pathway and workflow diagrams.

Introduction to Binding Affinity and Selectivity

Binding affinity refers to the strength of the interaction between a single biomolecule (e.g., a drug) and its target (e.g., a protein receptor). It is typically quantified by the dissociation constant (Kd), which represents the concentration of a ligand at which half of the target binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

Selectivity describes the degree to which a compound binds to a specific target in preference to other molecules in a biological system. High selectivity is a desirable characteristic for a therapeutic agent as it can minimize off-target effects and associated toxicities. Selectivity is often assessed by comparing the binding affinity of a compound for its intended target versus a panel of other related or unrelated targets.

Methodologies for Determining Binding Affinity

A variety of in vitro assays can be employed to determine the binding affinity of a test compound. One of the most common and robust methods is the radioligand binding assay.

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive method used to quantify the interaction of a ligand with its receptor.[1] These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the target of interest. The binding of the radioligand can be displaced by an unlabeled test compound in a competitive manner, allowing for the determination of the test compound's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[2] Protein concentration is determined using a standard method like the BCA assay.[2]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a final volume of 250 µL:

-

To determine non-specific binding, a high concentration of a known unlabeled ligand is used in place of the test compound in a subset of wells.

-

-

Incubation and Filtration:

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[2]

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been presoaked (e.g., in 0.3% PEI). This separates the membrane-bound radioligand from the unbound radioligand.[2]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[2]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

-

The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki (inhibition constant), which is a measure of the binding affinity of the test compound, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[2]

-

Data Presentation: Binding Affinity of a Novel Compound

| Target Receptor | Radioligand | Test Compound IC50 (nM) | Test Compound Ki (nM) |

| Receptor X | [³H]-Ligand Y | 15.2 | 7.8 |

| Receptor Z | [¹²⁵I]-Ligand A | 250.6 | 125.3 |

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodologies for Determining Selectivity Profile

To assess the selectivity of a compound, its binding affinity against a broad panel of targets is determined. Kinase inhibitor profiling is a common example of selectivity screening.

Kinase Selectivity Profiling

Kinase selectivity panels are used to evaluate the interactions of a test compound with a large number of protein kinases.[3] This is crucial as many kinase inhibitors have off-target effects due to the high degree of similarity in the ATP-binding site across the kinome.

Experimental Protocol: Kinase Selectivity Screen (General Overview)

-

Assay Format: A variety of assay formats are available, including radiometric assays (e.g., 33PanQinase™) and fluorescence-based assays (e.g., ADP-Glo).[4] These assays typically measure the activity of each kinase in the presence of the test compound.

-

Screening Concentration: The test compound is often initially screened at a single, fixed concentration (e.g., 1 µM) against a large panel of kinases.[5]

-

Data Measurement: The activity of each kinase in the presence of the test compound is measured and compared to a vehicle control. The result is often expressed as the percentage of remaining kinase activity.

-

Hit Identification: Kinases that show significant inhibition (e.g., >50% inhibition or remaining activity < 40%) are identified as "hits".[5]

-

IC50 Determination: For the identified hits, follow-up dose-response experiments are performed to determine the IC50 value for each kinase.[4] This provides a quantitative measure of the compound's potency against each off-target kinase.

Data Presentation: Kinase Selectivity Profile of a Novel Compound

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

| Primary Target | ||

| Kinase A | 98% | 12 |

| Off-Targets | ||

| Kinase B | 85% | 150 |

| Kinase C | 62% | 850 |

| Kinase D | 25% | >10,000 |

| Kinase E | 10% | >10,000 |

Logical Workflow: Kinase Selectivity Profiling

Caption: Logical workflow for kinase selectivity profiling.

Signaling Pathway Context

Understanding the signaling pathway in which the target receptor or enzyme operates is crucial for interpreting the functional consequences of compound binding. For instance, if a compound is a selective inhibitor of a particular kinase, it is expected to modulate downstream signaling events.

Example Signaling Pathway: Generic Kinase Cascade

Caption: A generic kinase signaling cascade.

Conclusion

The systematic evaluation of a compound's binding affinity and selectivity profile is a critical component of the drug discovery and development process. The methodologies outlined in this guide, including radioligand binding assays and kinase selectivity screening, provide a robust framework for characterizing the pharmacological properties of novel chemical entities. The clear and structured presentation of the resulting data is essential for making informed decisions regarding the progression of a compound through the development pipeline.

References

Methodological & Application

Application Note: Utilizing LG157 in Cell-Based Assays for mTOR Pathway Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LG157 is a potent and selective small molecule inhibitor of the mTOR (mammalian target of rapamycin) kinase, a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many human diseases, including cancer, making it a key target for therapeutic development. This application note provides a detailed protocol for the use of this compound in cell-based assays to investigate its effects on the mTOR pathway and downstream cellular processes. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The following protocols describe how to treat cultured cells with this compound and subsequently measure its impact on key downstream effectors of the mTOR pathway, as well as on cell viability and proliferation. The primary readout for mTOR inhibition is the phosphorylation status of its downstream targets, such as p70S6K and 4E-BP1, which can be assessed by Western blotting. Cellular viability and proliferation can be measured using colorimetric assays such as the MTT assay.

Materials and Reagents

-

This compound (prepare a stock solution in DMSO)

-

Cell lines (e.g., MCF-7, U87MG, or other cancer cell lines with activated mTOR signaling)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

96-well and 6-well cell culture plates

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Workflow:

Figure 1. Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is used to assess the inhibitory effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of its downstream targets.

Workflow:

Figure 2. Workflow for Western blot analysis.

Procedure:

-

Cell Seeding: Seed cells into a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound for 2 to 24 hours. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, and total 4E-BP1 overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify the band intensities to determine the relative phosphorylation levels.

Data Presentation

The quantitative data obtained from the experiments should be summarized for clear comparison.

Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)

| Cell Line | This compound IC₅₀ (µM) at 48h | This compound IC₅₀ (µM) at 72h |

| MCF-7 | 1.2 | 0.8 |

| U87MG | 2.5 | 1.9 |

| User-defined | User-defined | User-defined |

Table 2: Quantification of mTOR Pathway Inhibition by Western Blot

| Treatment (1 µM this compound, 4h) | % Reduction in p-p70S6K | % Reduction in p-4E-BP1 |

| MCF-7 | 85% | 78% |

| U87MG | 75% | 65% |

| User-defined | User-defined | User-defined |

| % Reduction is calculated relative to the vehicle-treated control. |

Signaling Pathway

This compound targets the mTOR kinase, which exists in two distinct complexes, mTORC1 and mTORC2. The inhibition of mTORC1 is primarily responsible for the anti-proliferative effects of this compound.

Protocol for the Dissolution and Storage of LG157 (Solvent Yellow 157)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the dissolution and storage of LG157, also known as Solvent Yellow 157. The following protocols and data are intended to ensure the consistent and effective use of this compound in a research environment.

Compound Information

Summary of Physicochemical Data:

| Property | Value | Reference |

| IUPAC Name | 4,5,6,7-tetrachloro-2-quinolin-2-ylindene-1,3-dione | [1] |

| Synonyms | Solvent Yellow 157, C.I. 470180, Transparent Yellow HGN | [2][3] |

| CAS Number | 27908-75-4 | [4] |

| Molecular Formula | C₁₈H₇Cl₄NO₂ | [4] |

| Molecular Weight | 411.07 g/mol | [4] |

| Appearance | Yellow powder | |

| Melting Point | 323°C | [3] |

Dissolution Protocol

Recommended Solvents:

This compound is characterized by its excellent solubility in organic solvents and is insoluble in water. For research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions due to its broad compatibility with biological assays.

Procedure for Reconstituting this compound:

-

Pre-Weighing Preparation: Before opening, bring the vial of this compound to room temperature for at least 30 minutes to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant container.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to the this compound powder.

-

Dissolution: To facilitate dissolution, vortex the solution gently and/or sonicate in a water bath at room temperature until the compound is fully dissolved and the solution is clear.

-

Sterilization (Optional): If required for your specific application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

Example Calculation for a 10 mM Stock Solution:

To prepare a 10 mM stock solution of this compound (MW = 411.07 g/mol ):

-

Weight of this compound = 1 mg

-

Volume of DMSO = (1 mg / 411.07 g/mol ) / (10 mmol/L) * 1000 = 0.243 mL = 243 µL

Storage Protocol

Stock Solution Storage:

-

Short-Term Storage (1-2 weeks): Store the DMSO stock solution at 4°C.

-

Long-Term Storage (up to 6 months): For extended storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Solid Compound Storage:

Store the solid, powdered form of this compound at room temperature in a dry, dark place away from direct sunlight.

Biological Activity and Signaling Pathway

Extensive searches for the biological activity, mechanism of action, and associated signaling pathways for this compound (Solvent Yellow 157) did not yield any specific information within the context of biomedical research or drug development. This compound is primarily documented as a yellow dye for industrial applications in plastics, polymers, and paints.[3][4]

Due to the lack of information on its biological targets, a signaling pathway diagram cannot be provided at this time. Researchers interested in the potential biological effects of this quinoline-containing compound may consider screening it against various cell lines and molecular targets to elucidate any potential activity.

Experimental Workflow for Solubility and Stability Testing

For researchers who need to validate solubility and stability in different solvents or under specific experimental conditions, the following workflow is recommended.

Workflow Diagram:

Caption: Experimental workflow for determining the solubility and stability of this compound.

References

Application Notes and Protocols for BPC 157 in Animal Model Studies

Introduction

Body Protective Compound 157 (BPC 157) is a pentadecapeptide composed of 15 amino acids.[1] It is a partial sequence of the human gastric juice protein BPC and is considered a promising therapeutic agent for its protective effects on various organs and tissues, particularly in promoting wound and ligament healing.[1][2][3] This document provides detailed application notes and protocols for the use of BPC 157 in animal model studies, based on available pharmacokinetic data.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of BPC 157 in rats and beagle dogs.

Table 1: Pharmacokinetic Parameters of BPC 157 in Rats Following a Single Intravenous (IV) Administration (20 μg/kg)

| Parameter | Unit | Value (Mean ± SD, n=6) |

| T1/2 | min | < 30 |

| AUC0-t | ng·min/mL | 76.4 ± 30.2 |

| Cmax | ng/mL | Not Reported |

| Tmax | min | Not Reported |

Data from He et al., 2022.[1][4]

Table 2: Pharmacokinetic Parameters of BPC 157 in Rats Following Single Intramuscular (IM) Administration

| Dose (μg/kg) | T1/2 (min) | Tmax (min) | Absolute Bioavailability (%) |

| 20 | < 30 | Not Reported | 14-19 |

| 100 | < 30 | Not Reported | 14-19 |

| 500 | < 30 | Not Reported | 14-19 |

Data from He et al., 2022.[1][2][3][4] BPC 157 exhibits linear pharmacokinetic characteristics at these doses.[1][2][3][4] The prototype drug was undetectable 4 hours after administration.[1]

Table 3: Pharmacokinetic Parameters of BPC 157 in Beagle Dogs Following a Single Intravenous (IV) Administration

| Parameter | Unit | Value (Mean ± SD) |

| T1/2 | min | 5.27 |

| AUC0-t | ng·min/mL | 76.4 ± 30.2 |

Data from He et al., 2022.[1]

Table 4: Pharmacokinetic Parameters of BPC 157 in Beagle Dogs Following Single Intramuscular (IM) Administration

| Dose (μg/kg) | Tmax (min) | Absolute Bioavailability (%) |

| 6 | 6.33 | 45-51 |

| 30 | 8.67 | 45-51 |

| 150 | 8.17 | 45-51 |

Data from He et al., 2022.[1] No significant differences in plasma concentrations were observed between male and female dogs.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs.

1. BPC 157 Administration Protocol (Rat Model)

-

Objective: To administer BPC 157 to rats for pharmacokinetic or efficacy studies.

-

Materials:

-

Procedure:

-

Preparation of BPC 157 Solution: Dissolve BPC 157 in sterile saline to the desired concentration. For example, for a 20 μg/kg dose in a 200g rat, prepare a solution that allows for an appropriate injection volume (e.g., 100-200 μL).

-

Animal Handling: Acclimate Wistar rats to the laboratory environment before the experiment.

-

Administration:

-

Intravenous (IV): Administer a single bolus injection of the BPC 157 solution via the tail vein. A typical dosage used in pharmacokinetic studies is 20 μg/kg.[1]

-

Intramuscular (IM): Inject the BPC 157 solution into the thigh muscle. Doses ranging from 20 to 500 μg/kg have been used in single-dose pharmacokinetic studies.[1] For repeated administration studies, a dose of 100 μg/kg has been administered for seven consecutive days.[1]

-

-

Post-administration Monitoring: Observe the animals for any adverse reactions. For pharmacokinetic studies, proceed with blood sample collection at predetermined time points.

-

2. Blood Sample Collection and Plasma Preparation (Rat Model)

-

Objective: To collect blood samples and prepare plasma for BPC 157 concentration analysis.

-

Materials:

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes containing an anticoagulant (e.g., EDTA)

-

Centrifuge

-

Pipettes and storage tubes

-

-

Procedure:

-

Anesthesia: Anesthetize the rats at the designated time points post-administration.

-

Blood Collection: Collect blood samples from the retro-orbital plexus or via cardiac puncture into anticoagulant-containing tubes.

-

Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

-

3. BPC 157 Analysis by LC-MS/MS

-

Objective: To quantify the concentration of BPC 157 in plasma samples.

-

Methodology: While the provided search results for BPC 157 do not detail the LC-MS/MS method, a similar compound, LK-157, was analyzed using a validated LC-MS/MS method.[5] This involved separation on a C18 column with gradient elution.[5] The lower limit of quantification for LK-157 was 50 ng/mL.[5] A similar approach would be suitable for BPC 157, requiring the development and validation of a specific method.

Signaling Pathways and Workflows

BPC 157 Administration and Pharmacokinetic Analysis Workflow

The following diagram illustrates the general workflow for an in vivo study of BPC 157 in an animal model.

Caption: Experimental workflow for BPC 157 animal studies.

Metabolism and Excretion of BPC 157

BPC 157 is rapidly metabolized in vivo into smaller peptide fragments and eventually into single amino acids, which then enter the normal amino acid metabolic pathways.[1][2][3][4] The primary routes of excretion for the metabolites are through urine and bile.[1][2][3][4]

Caption: Metabolic pathway of BPC 157 in vivo.

References

- 1. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]